4-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]morpholine;dihydrochloride
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Overview
Description
4-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]morpholine;dihydrochloride is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of ortho-phenylenediamine with a suitable aldehyde to form the benzimidazole ring . The tert-butyl group is introduced via alkylation reactions, and the morpholine moiety is attached through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]morpholine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can lead to the formation of reduced benzimidazole derivatives .
Scientific Research Applications
4-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]morpholine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antibacterial properties
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]morpholine;dihydrochloride involves its interaction with specific molecular targets. The benzimidazole core allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-tert-butylimidazo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine;dihydrochloride
- Various benzimidazole derivatives
Uniqueness
4-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]morpholine;dihydrochloride is unique due to its specific structural features, including the presence of the morpholine moiety and the tert-butyl group. These features contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]morpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O.2ClH/c1-19(2,3)17-14-23-16-7-5-4-6-15(16)20-18(23)22(17)9-8-21-10-12-24-13-11-21;;/h4-7,14H,8-13H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXXDLORDIPIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=CC=CC=C3N=C2N1CCN4CCOCC4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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